![molecular formula C18H17FN8 B2823035 7-Fluoro-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)quinazoline CAS No. 2380183-40-2](/img/structure/B2823035.png)

7-Fluoro-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

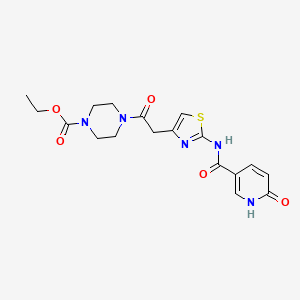

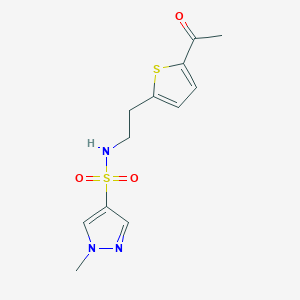

“7-Fluoro-4-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]quinazoline” is a heterocyclic compound . It belongs to the class of triazoles, which are cyclic compounds with at least two different elements in the ring members . Triazoles contain two carbon and three nitrogen atoms and are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

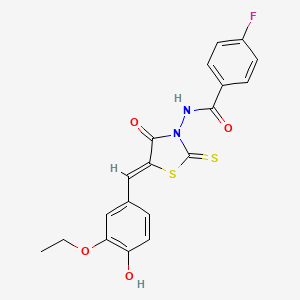

The synthesis of triazole derivatives, such as the compound , involves the fusion of proven antifungal lead 1,2,4-triazole with a fluorinated benzothiazole nucleus . This process, known as lead hybridization strategy, has been used to synthesize a novel series of fluorinated 1,2,4-triazolo .Molecular Structure Analysis

The molecular structure of triazole compounds, including “7-Fluoro-4-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]quinazoline”, is characterized by a five-membered aromatic azole chain . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis

The chemical reactions involving triazole derivatives are characterized by the presence of signals for C=O groups in their IR absorption spectra . The 1H-NMR spectrum of these compounds shows two singlet peaks assigned to the 1,2,4-triazole ring .Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for the research and development of triazole derivatives, including “7-Fluoro-4-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]quinazoline”, involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential . There is also an ongoing race among scientists to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .

Propriétés

IUPAC Name |

7-fluoro-4-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN8/c1-12-22-23-16-4-5-17(24-27(12)16)25-6-8-26(9-7-25)18-14-3-2-13(19)10-15(14)20-11-21-18/h2-5,10-11H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXBXADFHNAWOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=NC=NC5=C4C=CC(=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-[(2-amino-2-oxoethyl)carbamoyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2822955.png)

![5-(2-chloro-4-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2822959.png)

![2-methyl-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2822962.png)

![4-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2822963.png)

![Butyl 4-{[2-cyano-3-(2-isopropoxyphenyl)acryloyl]amino}benzoate](/img/structure/B2822967.png)

![N-Methyl-N-[2-[methyl-[[4-(trifluoromethoxy)phenyl]methyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2822969.png)

![2-[3-Chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/no-structure.png)